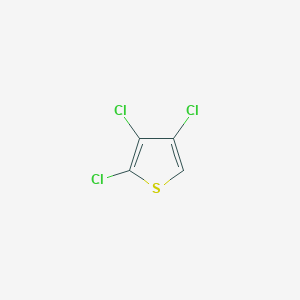

2,3,4-Trichlorothiophene

説明

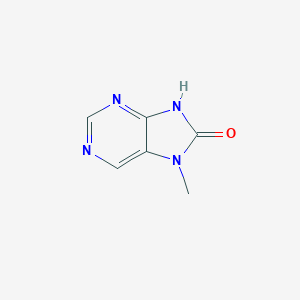

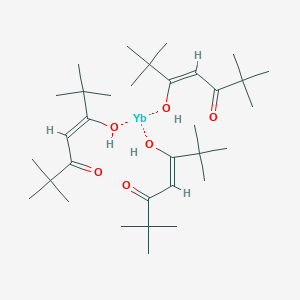

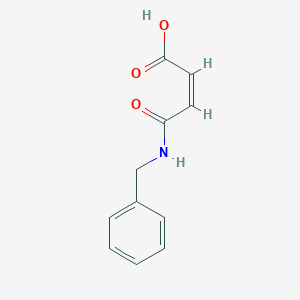

2,3,4-Trichlorothiophene is a chemical compound with the molecular formula C4HCl3S and a molecular weight of 187.47474 . It is used in various chemical reactions and has significant importance in the field of organic chemistry .

Synthesis Analysis

The synthesis of 2,3,4-Trichlorothiophene involves the reaction with alkyllithium reagents . For instance, it undergoes a metal-hydrogen exchange with one equivalent of butyllithium in THF at -78°C to give trichloro-2-thienyllithium in 91% yield . No metal-halogen exchange is observed to have taken place .Molecular Structure Analysis

The molecular structure of 2,3,4-Trichlorothiophene has been studied using density functional theory and B3LYP method with 6-311++G** basis set . The effects of the number and position of the substituent of chlorine atoms on the properties of the thiophene ring for all chlorothiophenes and their radical cations have been studied .科学的研究の応用

Metal-Hydrogen and Metal-Halogen Exchange Reactions 2,3,4-Trichlorothiophene shows significant reactivity in metal-hydrogen and metal-halogen exchange reactions. It reacts with butyllithium in tetrahydrofuran (THF) at -78°C to yield trichloro-2-thienyllithium, displaying metal-hydrogen exchange without any metal-halogen exchange. Such reactions are essential in organic synthesis and material science (Rahman, 1983).

Synthesis of Chlorinated Thiophenes The compound plays a role in elucidating the best methods for synthesizing various chlorinated thiophenes. For instance, direct chlorination of thiophene in the presence of ferric chloride is an effective method for producing 2,3,5-trichlorothiophene (Temciuc, Hörnfeldt, & Gronowitz, 1995).

Polymerization and Material Science 2,3,4-Trichlorothiophene undergoes polymerization under specific conditions, contributing to the development of new materials. For example, it transforms into polythienylenes when treated with aluminum chloride–cupric chloride, which is notable since polythienylenes coupled through the 2,3-positions are rare (Ramsey & Kovacic, 1969).

Investigations in Environmental Science 2,3,4-Trichlorothiophene has been identified in environmental studies, such as in the effluents from kraft bleaching. These investigations are crucial for understanding the bioaccumulation and impact of chlorinated thiophenes in ecosystems (Carlberg et al., 1988).

Solar Cell Applications It serves as a building block in the development of high-performance as-cast solar cells. For instance, a tris(thienothiophene) based electron acceptor derived from 2,3,4-Trichlorothiophene shows strong near-infrared absorption, crucial for enhancing solar cell efficiency (Li et al., 2018).

Synthesis of Vinyl Derivatives The compound is utilized in the synthesis of vinyl derivatives. Methods have been developed for producing 2-vinyl-3,4,5-trichlorothiophene from its chloromethyl counterpart, which are significant for their simplicity and high yields (Akopyan et al., 1988).

Applications in Organic Electronics 2,3,4-Trichlorothiophene-based polymers show enhanced mobility in field-effect transistors when spin-coated from high-boiling-point solvents. This is crucial for the development of organic electronic devices (Chang et al., 2004).

特性

IUPAC Name |

2,3,4-trichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3S/c5-2-1-8-4(7)3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXHWSNIIKNEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938165 | |

| Record name | 2,3,4-Trichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trichlorothiophene | |

CAS RN |

17249-78-4, 26761-53-5 | |

| Record name | 2,3,4-Trichlorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。